Alkyne Phosphoramidite, 5'-terminal

Descripción general

Descripción

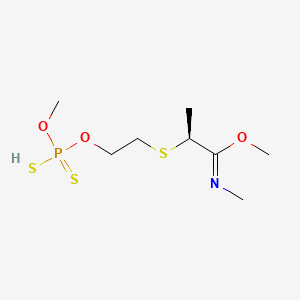

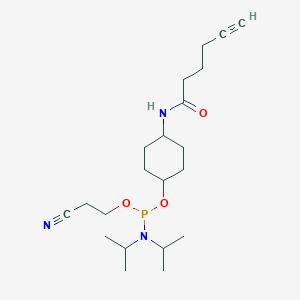

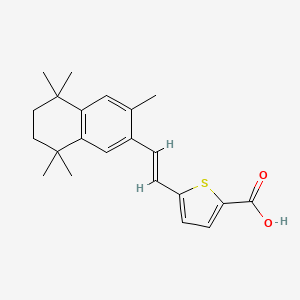

Alkyne Phosphoramidite, 5’-terminal is a phosphoramidite used for the synthesis of oligonucleotides with a 5’-terminal alkyne for Click Chemistry . This alkyne amidite has several advantages over 5-hexynyl phosphoramidite, 5-butynyl-CEP, and other 5’-terminal alkyne phosphoramidites. It is a solid compound which is easier to handle and dispense .

Synthesis Analysis

This compound is used for the synthesis of oligonucleotides ready for Click chemistry . The diluent for this phosphoramidite is acetonitrile, and a 5 min coupling time is recommended . Because this amidite does not contain a 5’-terminal DMT group, no 5’-deprotection is needed . Oligonucleotides should be deblocked under standard conditions, and purified by PAGE, or ion exchange HPLC .Molecular Structure Analysis

The molecular formula of Alkyne Phosphoramidite, 5’-terminal is C21H36N3O3P . Its IUPAC name is trans-4-(5-Hexynoylamino)cyclohexyloxy-N,N-diisopropylamino-2-cyanoethyloxyphosphine .Chemical Reactions Analysis

Like alkenes, the main pathway found in the reactions of alkynes is “addition” – that is, breaking the C-C π bond and forming two new single bonds to carbon . The product of an addition reaction to an alkyne is an alkene .Physical And Chemical Properties Analysis

Alkyne Phosphoramidite, 5’-terminal is a colorless solid . It has a molecular weight of 409.50 . It is soluble in acetonitrile and dichloromethane .Aplicaciones Científicas De Investigación

Metal-Catalyzed Synthesis of Heterocycles Alkyne Phosphoramidite, particularly the 5'-terminal type, plays a crucial role in metal-catalyzed synthesis methods for constructing nitrogen-containing aromatic and nonaromatic heterocycles. This synthesis is vital for creating biologically active products, including natural and unnatural compounds, through metal-catalyzed activation of alkyl, alkenyl, and terminal alkyne C–H bonds of appropriate precursors. The resulting reactions, such as C(sp3)–C(sp2), C(sp2)–C(sp2), and C(sp2)–C(sp) coupling, are highly efficient, underscoring the significance of alkyne phosphoramidites in modern synthetic chemistry (Varvounis, Gerontitis, & Gkalpinos, 2018).

Phosphonic Acid Synthesis and Applications Alkyne Phosphoramidite, 5'-terminal, is also relevant in the synthesis and application of phosphonic acids. Phosphonic acids have diverse applications due to their structural analogy with phosphate or their coordination or supramolecular properties. They are used in various fields, including drug design, bone targeting, supramolecular material design, surface functionalization, analytical purposes, and medical imaging, highlighting the versatility of alkyne phosphoramidite in these domains (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Organometallic Complexes in Medicinal Chemistry The involvement of alkyne phosphoramidite, 5'-terminal, extends to the domain of organometallic chemistry, particularly in the formation of hexacarbonyl dicobalt alkyne complexes. These complexes are noteworthy in synthetic chemistry and are gaining traction in medicinal chemistry, especially in anticancer drug development. The nature of the ligands and the presence of the metal center are pivotal in determining the biological properties of these compounds (Ott, Kircher, Dembinski, & Gust, 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBAXQTOIUYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alkyne Phosphoramidite, 5'-terminal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)